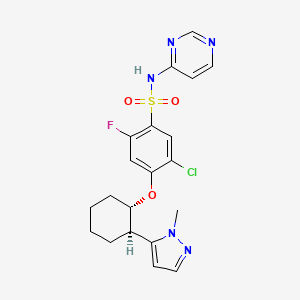

DS-1971a

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DS-1971a is a potent, selective, and orally active inhibitor of the sodium channel NaV1.7. This compound has shown significant potential in the treatment of neuropathic pain due to its ability to inhibit the NaV1.7 channel with high specificity and potency .

科学研究应用

DS-1971a 有几种科学研究应用,包括:

化学: 用作工具化合物以研究钠通道抑制及其对细胞过程的影响。

生物学: 研究其在调节神经元活动和疼痛信号通路中的作用。

医学: 作为治疗神经性疼痛和其他涉及钠通道功能障碍的疾病的潜在治疗剂进行探索。

作用机制

DS-1971a 通过选择性抑制 NaV1.7 钠通道发挥作用。这种抑制阻止了钠离子进入神经元,从而降低了神经元兴奋性和疼痛信号传导。 This compound 的分子靶标包括 NaV1.7 通道,其机制涉及与通道上的特定位点结合以阻断其活性 .

生化分析

Biochemical Properties

DS-1971a plays a significant role in biochemical reactions, particularly as an inhibitor of the NaV1.7 sodium channel . This channel is a crucial component of the nervous system, playing a key role in the generation and conduction of action potentials. This compound interacts with this channel, inhibiting its function and thereby exerting its effects .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a NaV1.7 inhibitor . By inhibiting this channel, this compound can influence cell function, potentially affecting cell signaling pathways and cellular metabolism. The exact nature of these effects can vary depending on the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NaV1.7 sodium channel, inhibiting its function . This can lead to changes in cell signaling and gene expression, although the specifics of these changes can depend on the particular cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, studies have shown that after oral administration of radiolabeled this compound, the most abundant metabolite in the plasma, urine, and feces of PXB-mice was M1 . This suggests a drastic difference in the metabolism between these mouse strains .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that after oral administration of radiolabeled this compound, the most abundant metabolite in the plasma, urine, and feces of PXB-mice was M1 . This suggests a drastic difference in the metabolism between these mouse strains .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a mixed substrate of Cytochrome P450 and Aldehyde Oxidase . After oral administration of radiolabeled this compound, the most abundant metabolite in the plasma, urine, and feces of PXB-mice was M1 .

Transport and Distribution

It is known that this compound is a mixed substrate of Cytochrome P450 and Aldehyde Oxidase , suggesting that these enzymes may play a role in its transport and distribution.

Subcellular Localization

Given its role as a NaV1.7 inhibitor , it is likely that it is localized to the cell membrane, where this channel is found.

准备方法

合成路线和反应条件

DS-1971a 的合成涉及多个步骤,包括形成关键中间体及其随后的反应以形成最终产物。详细的合成路线和反应条件是专有的,在公开文献中未完全公开。 众所周知,该合成涉及使用芳基磺酰胺作为核心结构,通过各种化学反应对其进行修饰,以获得所需的的选择性和效力 .

工业生产方法

This compound 的工业生产方法尚未公开。通常,此类化合物的生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括结晶、纯化和质量控制等步骤,以满足工业标准 .

化学反应分析

反应类型

DS-1971a 经历了几种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,这可能会改变其化学结构和活性。

还原: 还原反应也可能发生,可能会影响化合物的功效。

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂包括氧化剂、还原剂和促进取代反应的各种催化剂。 温度、压力和溶剂等具体条件已优化以实现所需的化学转化 .

形成的主要产物

This compound 反应形成的主要产物取决于反应类型和所用试剂。 例如,氧化可能导致形成氧化衍生物,而取代反应可能导致形成具有不同官能团的修饰的芳基磺酰胺化合物 .

相似化合物的比较

类似化合物

河豚毒素: 一种有效的钠通道阻滞剂,对 NaV 通道具有高度特异性。

利多卡因: 一种局部麻醉剂,通过抑制钠通道来缓解疼痛。

卡马西平: 一种抗惊厥药,也靶向钠通道以降低神经元兴奋性

DS-1971a 的独特性

This compound 由于其对 NaV1.7 通道的高度选择性和效力而独一无二,使其成为治疗神经性疼痛的有希望的候选者。 与其他钠通道抑制剂不同,this compound 具有良好的毒理学特性,可以口服给药,增强其作为治疗剂的潜力 .

属性

IUPAC Name |

5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN5O3S/c1-27-16(6-9-25-27)13-4-2-3-5-17(13)30-18-11-15(22)19(10-14(18)21)31(28,29)26-20-7-8-23-12-24-20/h6-13,17H,2-5H2,1H3,(H,23,24,26)/t13-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKONCJPCULNOW-DYVFJYSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@H]2CCCC[C@@H]2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450595-86-4 |

Source

|

| Record name | DS-1971 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450595864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DS-1971 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHV5F71MBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2355046.png)

![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)

![2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2355052.png)

![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole](/img/structure/B2355055.png)

![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate](/img/structure/B2355056.png)

![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)

![7-(furan-2-yl)-1,3-dimethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2355067.png)